molecular formula C21H19NO5 B6429210 methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate CAS No. 1705057-16-4

methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate

Cat. No.: B6429210
CAS No.: 1705057-16-4
M. Wt: 365.4 g/mol
InChI Key: HABCMQHTMABMLD-UHFFFAOYSA-N
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Description

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate is a complex organic compound characterized by its unique spiro structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the spiro intermediate: This step involves the reaction of a benzofuran derivative with a piperidine derivative under controlled conditions to form the spiro intermediate.

    Carbonylation: The spiro intermediate is then subjected to carbonylation using a suitable carbonylating agent such as phosgene or carbon monoxide in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carbonylated intermediate with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbonyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the original ester or carbonyl groups.

Scientific Research Applications

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-yl}carbonyl)benzoate
  • Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-azepane]-1’-yl}carbonyl)benzoate

Uniqueness

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-26-19(24)15-8-3-2-7-14(15)18(23)22-12-6-11-21(13-22)17-10-5-4-9-16(17)20(25)27-21/h2-5,7-10H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABCMQHTMABMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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